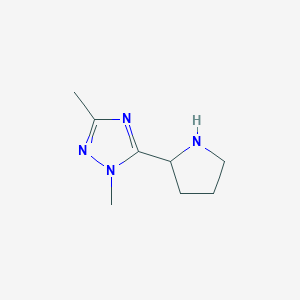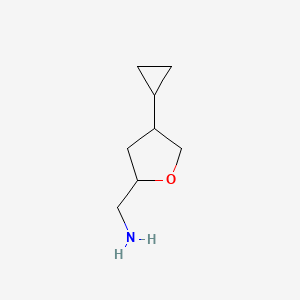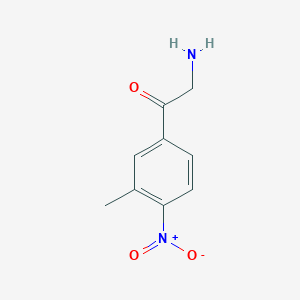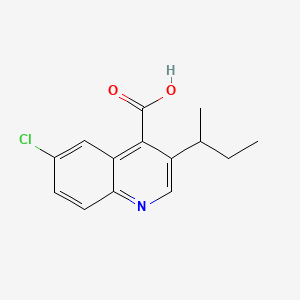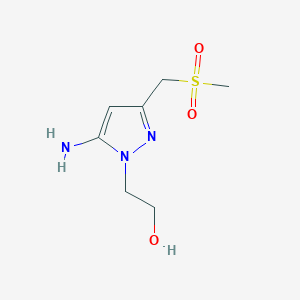
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C13H24O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a heptyl chain and two methyl groups attached to the oxirane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of 3-heptyl-2,3-dimethyl-2-butene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets through the epoxide ring. The ring strain in the oxirane makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical and biological processes, where the compound can modify proteins, nucleic acids, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane, 2,3-dimethyl-, cis-: A similar compound with a simpler structure, lacking the heptyl chain and ester group.
2,3-Epoxybutane: Another epoxide with a smaller carbon chain.
Methyl 3-hydroxythiophene-2-carboxylate: Shares the ester functionality but has a different ring structure.
Uniqueness
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate is unique due to its combination of an epoxide ring, a heptyl chain, and an ester group. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C13H24O3 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H24O3/c1-5-6-7-8-9-10-12(2)13(3,16-12)11(14)15-4/h5-10H2,1-4H3 |
InChI-Schlüssel |
IISXRDODRKDWFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1(C(O1)(C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


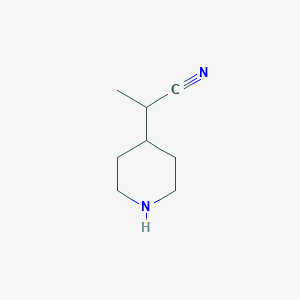


![3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)
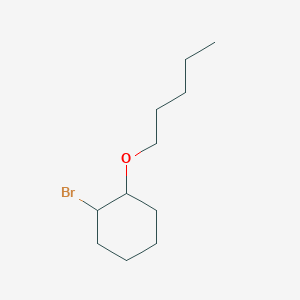
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
